molecular formula C8H3F5O B1486375 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran CAS No. 651-58-1

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Cat. No.: B1486375
CAS No.: 651-58-1
M. Wt: 210.1 g/mol
InChI Key: HQCGOYCYRPJCOT-UHFFFAOYSA-N
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Description

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran is a fluorinated organic compound characterized by its unique structure and properties. This compound is part of the broader class of fluorinated hydrocarbons, which are known for their stability and resistance to chemical reactions due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3,5-pentafluoro-1,3-dihydroisobenzofuran typically involves the fluorination of precursor compounds. One common method is the reaction of 1,3-dihydroisobenzofuran with fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors equipped with advanced control systems to maintain the desired reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Fluorinated ketones or carboxylic acids.

  • Reduction: Partially fluorinated alcohols or alkanes.

  • Substitution: Fluorinated ethers or esters.

Scientific Research Applications

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of fluorinated compounds in biological systems.

  • Medicine: Fluorinated compounds are often used in drug design due to their enhanced stability and bioavailability. This compound can be a precursor for the development of new therapeutic agents.

  • Industry: Its resistance to chemical reactions makes it useful in the production of materials that require high stability, such as coatings and lubricants.

Mechanism of Action

The mechanism by which 1,1,3,3,5-pentafluoro-1,3-dihydroisobenzofuran exerts its effects depends on its specific application. In drug design, for example, the compound may interact with molecular targets through binding to specific receptors or enzymes. The fluorine atoms can enhance the binding affinity and selectivity of the compound, leading to more effective therapeutic outcomes.

Molecular Targets and Pathways Involved:

  • Receptors: The compound may bind to specific receptors in the body, modulating their activity.

  • Enzymes: It can inhibit or activate certain enzymes, altering biochemical pathways.

Comparison with Similar Compounds

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran is unique due to its specific fluorination pattern and the resulting properties. Similar compounds include:

  • 1,1,3,3,3-Pentafluoropropene: Another fluorinated hydrocarbon with different reactivity and applications.

  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl vinyl ether: A fully fluorinated compound used in various industrial applications.

These compounds share the common feature of fluorination but differ in their molecular structure and reactivity, leading to distinct applications and properties.

Properties

IUPAC Name

1,1,3,3,5-pentafluoro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-4-1-2-5-6(3-4)8(12,13)14-7(5,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCGOYCYRPJCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(OC2(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654257
Record name 1,1,3,3,5-Pentafluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-58-1
Record name 1,1,3,3,5-Pentafluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Reactant of Route 2
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Reactant of Route 3
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Reactant of Route 4
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Reactant of Route 5
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Reactant of Route 6
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

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